4-Bromo-6-chloronicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-6-chloronicotinamide is a heterocyclic compound that belongs to the class of nicotinamide derivatives It is characterized by the presence of bromine and chlorine atoms attached to the nicotinamide ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-chloronicotinamide typically involves the halogenation of nicotinamide derivatives. One common method includes the bromination and chlorination of nicotinamide using appropriate halogenating agents under controlled conditions. The reaction is usually carried out in the presence of a solvent such as acetic acid or dichloromethane, and the temperature is maintained to ensure selective halogenation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-6-chloronicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boron reagents under inert atmosphere.
Major Products: The major products formed from these reactions include various substituted nicotinamide derivatives, which can be further utilized in different applications.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its antibacterial and antibiofilm properties.
Medicine: Potential use in drug development due to its biological activity. It is being explored for its role in inhibiting bacterial growth and biofilm formation.
Industry: Used in the synthesis of various industrial chemicals and intermediates.
Mechanism of Action
The mechanism of action of 4-Bromo-6-chloronicotinamide involves its interaction with specific molecular targets. It is believed to inhibit bacterial growth by interfering with essential biochemical pathways. The compound may bind to bacterial enzymes or receptors, disrupting their normal function and leading to cell death. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
4-Bromo-6-chloronicotinamide can be compared with other nicotinamide derivatives such as:
- 2-Chloro-N-(2-chlorophenyl)nicotinamide (ND1)
- 2-Chloro-N-(3-chlorophenyl)nicotinamide (ND2)
- 2-Chloro-N-(4-chlorophenyl)nicotinamide (ND3)
- N-(2-Bromophenyl)-2-chloronicotinamide (ND4)
These compounds share similar structural features but differ in their halogenation patterns and substituents. This compound is unique due to its specific bromine and chlorine substitution, which imparts distinct chemical and biological properties .
Biological Activity
4-Bromo-6-chloronicotinamide is a halogenated derivative of nicotinamide, notable for its potential applications in medicinal chemistry due to its unique structural features. This compound has garnered attention for its significant biological activities, particularly in the fields of antibacterial and antifungal research. This article explores its biological activity, mechanisms of action, and related studies.
Chemical Structure and Properties
- Molecular Formula : C₆H₄BrClN₂O
- Molecular Weight : Approximately 235.46 g/mol
- Structural Features : The presence of bromine at the 4-position and chlorine at the 6-position of the pyridine ring influences its reactivity and biological activity.
Research indicates that this compound exhibits its biological effects through several mechanisms:
- Inhibition of Bacterial Cell Wall Synthesis : The compound interferes with the synthesis of peptidoglycan, a critical component of bacterial cell walls, leading to cell lysis and death.
- Disruption of Metabolic Pathways : It inhibits key enzymes involved in metabolic processes, which can impede bacterial growth and proliferation.
- Antifungal Activity : Similar to its antibacterial effects, it disrupts fungal cell wall integrity and metabolic functions.
Biological Activity
The biological activity of this compound has been documented in various studies:
- Antibacterial Activity : It has shown effectiveness against a range of bacteria, including both Gram-positive and Gram-negative strains. Studies have demonstrated Minimum Inhibitory Concentrations (MICs) in the low micromolar range.
- Antifungal Activity : The compound has also exhibited antifungal properties against common pathogens such as Candida species.
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds similar to this compound:
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-Bromo-5-chloronicotinamide | Bromine at the 2-position | Variations in antibacterial activity |
5-Bromo-2-chloronicotinamide | Bromine at the 5-position | Distinct antifungal properties |
N-(2-bromophenyl)-2-chloronicotinamide | Bromine on phenyl group | Different reactivity patterns |
2-Chloro-N-(3-chlorophenyl)nicotinamide | Chlorine at the 2-position | Potentially different pharmacological effects |
Case Studies
-
Study on Antibacterial Efficacy :
- A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated that the compound significantly reduced bacterial viability at concentrations as low as 10 µg/mL, suggesting strong antibacterial potential.
-
Fungal Inhibition Study :
- Another investigation assessed its antifungal properties against Candida albicans. The compound demonstrated a significant inhibitory effect, with an MIC value of approximately 15 µg/mL, indicating potential for therapeutic applications in treating fungal infections.
Future Research Directions
Ongoing research aims to further elucidate the specific pathways through which this compound exerts its effects. Investigations into its binding affinities with various biological targets are crucial for understanding its mechanism of action and optimizing its therapeutic applications. Additionally, studies exploring its safety profile and potential side effects are essential for future clinical applications.
Properties
Molecular Formula |
C6H4BrClN2O |
---|---|
Molecular Weight |
235.46 g/mol |
IUPAC Name |
4-bromo-6-chloropyridine-3-carboxamide |
InChI |
InChI=1S/C6H4BrClN2O/c7-4-1-5(8)10-2-3(4)6(9)11/h1-2H,(H2,9,11) |
InChI Key |
PTVFYXPOSUGVTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1Cl)C(=O)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.